molecular formula C10H16N4O B2696570 N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)acetamide CAS No. 1797977-88-8

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)acetamide

Cat. No.: B2696570
CAS No.: 1797977-88-8
M. Wt: 208.265
InChI Key: WOQQASMWKPRUQN-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)acetamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a dimethylamino group and a methyl group attached to the pyrimidine ring, along with an acetamide functional group. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-(dimethylamino)-6-methylpyrimidine-2-carbaldehyde with acetamide in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group or the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction could produce N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)ethanol.

Scientific Research Applications

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylacetamide: A related compound with similar chemical properties but lacking the pyrimidine ring structure.

    4-Dimethylaminopyridine: Another pyrimidine derivative with a dimethylamino group, but with different substitution patterns on the pyrimidine ring.

    N-(4-Dimethylaminobenzyl)acetamide: A compound with a similar acetamide functional group but attached to a benzyl rather than a pyrimidine ring.

Uniqueness

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a dimethylamino group, a methyl group, and an acetamide group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-7-5-10(14(3)4)13-9(12-7)6-11-8(2)15/h5H,6H2,1-4H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQQASMWKPRUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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